molecular formula C27H30N2 B4554579 3-[(4-benzyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole

3-[(4-benzyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole

Cat. No.: B4554579
M. Wt: 382.5 g/mol
InChI Key: YOCTUDLMVHXKMH-UHFFFAOYSA-N
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Description

3-[(4-benzyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole is a useful research compound. Its molecular formula is C27H30N2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.240898965 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

3-[(4-benzyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole derivatives are synthesized through a series of chemical reactions involving various starting materials. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves a complex series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, eventually yielding target compounds with potential biological activities (Khalid et al., 2016). Similarly, novel carbazole derivatives have been synthesized from carbazole, showcasing a structured approach to obtaining biologically active compounds (Sharma et al., 2014).

Biological Activities

The synthesized derivatives exhibit a range of biological activities. Some compounds show significant antibacterial, antifungal, and anticancer activities, indicating the potential of this compound as a scaffold for developing therapeutic agents. For instance, certain derivatives demonstrated promising activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016), as well as significant antibacterial and antifungal activity and potential against human breast cancer cell line MCF7 (Sharma et al., 2014).

Photophysical and Physicochemical Investigations

Studies have also focused on the photophysical and physicochemical properties of carbazole derivatives, indicating their potential as probes for determining critical micelle concentrations of surfactants in organized media. This illustrates the multifaceted applications of these compounds beyond biological activity, extending into materials science and analytical chemistry (Alsharif et al., 2018).

Antimicrobial and Antitubercular Activities

Furthermore, some carbazole derivatives have been evaluated for their antimicrobial and antitubercular activities, showing variable and modest activities against investigated strains of bacteria and fungi. This highlights the potential of these compounds in addressing infectious diseases and the need for further optimization to enhance their efficacy (Patel et al., 2011).

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2/c1-2-29-26-11-7-6-10-24(26)25-19-23(12-13-27(25)29)20-28-16-14-22(15-17-28)18-21-8-4-3-5-9-21/h3-13,19,22H,2,14-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCTUDLMVHXKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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